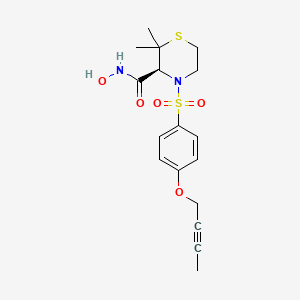
TMI-1
Übersicht
Beschreibung
TMI 1, also known as WAY-171318, is a thiomorpholine hydroxamate compound. It was initially designed to inhibit metalloproteinase activity for the treatment of rheumatoid arthritis. it has been repositioned for use in cancer therapy, particularly for breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TMI 1 involves the formation of a thiomorpholine ring and the introduction of a hydroxamate group. The key steps include:
Formation of the thiomorpholine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the hydroxamate group: This step involves the reaction of the thiomorpholine derivative with hydroxylamine under appropriate conditions.
Industrial Production Methods
Industrial production of TMI 1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
TMI 1 undergoes several types of chemical reactions, including:
Oxidation: TMI 1 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert TMI 1 into its reduced forms.
Substitution: TMI 1 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiomorpholine derivatives .
Wissenschaftliche Forschungsanwendungen
TMI 1 has a wide range of scientific research applications, including:
Chemistry: TMI 1 is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used to study the inhibition of metalloproteinases and their role in biological processes.
Medicine: TMI 1 has shown promise in cancer therapy, particularly for breast cancer. .
Industry: TMI 1 is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
TMI 1 exerts its effects by inhibiting the activity of disintegrin and metalloproteinase 17 (ADAM17) and other matrix metalloproteinases (MMPs). This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α) production and the induction of caspase-dependent apoptosis in tumor cells. The molecular targets include ADAM17 and various MMPs, which play crucial roles in tumor progression and metastasis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
TMI 2: Eine weitere Thiomorpholin-Hydroxamat-Verbindung mit ähnlicher inhibitorischer Aktivität gegen Metalloproteinasen.
TMI 005: Eine verwandte Verbindung mit potenzieller Antitumoraktivität.
Einzigartigkeit von TMI 1
TMI 1 ist einzigartig aufgrund seiner hohen Selektivität für Tumorzellen und Krebsstammzellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht. Seine Fähigkeit, Apoptose selektiv in Tumorzellen zu induzieren, ohne nicht-maligne Zellen zu beeinträchtigen, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIHNYAZLXRRS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















